molecular formula C3H6FNO B8255103 (2S)-2-fluoropropanamide

(2S)-2-fluoropropanamide

Cat. No.: B8255103
M. Wt: 91.08 g/mol
InChI Key: DFEYCTOVBPSNBP-REOHCLBHSA-N
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Description

(2S)-2-fluoropropanamide is a chiral organic compound characterized by a fluorine atom substituted at the second carbon of a propanamide backbone in the S-configuration. Its molecular formula is C₃H₆FNO, with a molecular weight of 91.09 g/mol.

Properties

IUPAC Name

(2S)-2-fluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEYCTOVBPSNBP-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-fluoropropanamide typically involves the fluorination of a suitable precursor. One common method is the fluorination of (2S)-2-hydroxypropanamide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Fluoropropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of (2S)-2-fluoropropanoic acid.

    Reduction: Formation of (2S)-2-fluoropropylamine.

    Substitution: Formation of various substituted propanamides depending on the nucleophile used.

Scientific Research Applications

(2S)-2-Fluoropropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can influence the biological activity of the compound.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-fluoropropanamide involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can result in the modulation of biological pathways, making it a valuable tool in medicinal chemistry for the development of therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
(2S)-2-fluoropropanamide C₃H₆FNO 91.09 Fluorine at C2, amide group, S-configuration Hypothetical applications in chiral synthesis or medicinal chemistry
(2S)-2-[(5-fluoro-2,4-dinitrophenyl)amino]propanamide C₉H₉FN₄O₅ 296.2 Fluorinated dinitrophenyl group, chiral center Marfey's reagent for chiral amino acid analysis
(S)-2-Amino-N,N-dimethylpropanamide C₅H₁₂N₂O 116.16 Dimethylamino group at C2, amide group Intermediate in organic synthesis
Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride C₄H₈FNO₂·HCl 154.21 Ester group, fluorine at C2, hydrochloride salt Potential prodrug or synthetic intermediate
Safinamide Impurity 9 C₂₄H₂₄F₂N₂O₂ 410.46 Aromatic fluorophenyl groups, complex substituents Pharmaceutical impurity in MAO-B inhibitors

Physical and Chemical Properties

  • Solubility: Fluorine substitution generally reduces solubility in polar solvents due to increased hydrophobicity. For example, methyl (2S)-3-amino-2-fluoropropanoate hydrochloride likely exhibits higher water solubility due to its ionic hydrochloride salt. The dinitrophenyl group in (2S)-2-[(5-fluoro-2,4-dinitrophenyl)amino]propanamide may enhance solubility in organic solvents.
  • Reactivity: Fluorine’s electronegativity stabilizes adjacent functional groups. In this compound, the amide group may exhibit altered hydrogen-bonding capacity compared to non-fluorinated analogs.

Research Findings and Data Gaps

  • Synthetic Routes: Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride suggests fluorination strategies via ester intermediates.
  • Analytical Applications : Marfey’s reagent demonstrates the utility of fluorinated aromatic groups in chromatography.
  • Unresolved Questions: Toxicity profiles of this compound remain unstudied.

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